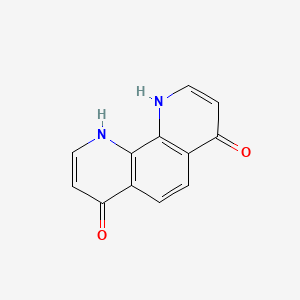

1,10-Phenanthroline-4,7-diol

Description

Overview of the 1,10-Phenanthroline (B135089) Core and its Significance in Chemical Sciences

The 1,10-phenanthroline (phen) molecule is a robust and versatile building block in chemistry. researchgate.netrsc.org Its structure, characterized by rigidity, planarity, and aromaticity, makes it an excellent chelating agent. rsc.org As a bidentate ligand, it readily forms stable five-membered ring complexes with a wide variety of metal ions through its two nitrogen atoms. researchgate.netwisdomlib.org This strong binding affinity is a cornerstone of its utility in coordination chemistry. wisdomlib.org

The significance of the 1,10-phenanthroline core extends across numerous scientific disciplines. Its metal complexes exhibit interesting electronic and antimicrobial properties. mdpi.com In analytical chemistry, it serves as a reagent for tasks such as the oxidation of primaquine. wisdomlib.org Furthermore, its derivatives are crucial in the development of luminescent materials, electrocatalysts for fuel cells, and have shown potential in medicinal chemistry due to their ability to interact with DNA. researchgate.netrsc.org The versatility and stability of the phenanthroline framework have established it as a foundational component in the synthesis of complex molecules for a broad range of applications. wisdomlib.orgmdpi.com

Distinctive Features and Research Interest in 1,10-Phenanthroline-4,7-diol as a Ligand System

This compound emerges as a particularly interesting ligand due to the presence of two hydroxyl (-OH) groups at the 4 and 7 positions of the phenanthroline ring. ontosight.ai These functional groups introduce several key features that distinguish it from the parent 1,10-phenanthroline. The hydroxyl groups enhance the molecule's ability to form hydrogen bonds and can increase its solubility in certain solvents. ontosight.ai

The primary research interest in this compound lies in its enhanced capabilities as a chelating agent. The hydroxyl groups provide additional coordination sites, potentially leading to the formation of more stable and structurally diverse metal complexes. ontosight.ai This has significant implications for its use in various applications. For instance, its iron(II) complex reacts rapidly with dissolved oxygen, making it useful for the spectrophotometric determination of dissolved oxygen levels. chemicalbook.comlookchem.com

Furthermore, the electronic properties of the phenanthroline core are modified by the electron-donating nature of the hydroxyl groups. This can influence the photophysical and electrochemical behavior of its metal complexes, opening up possibilities for its use in the development of new sensors and catalysts. chemimpex.com The ability to act as a protonated molecule and a reactive intermediate adds another layer to its chemical versatility. biosynth.com

Historical Context and Evolution of Research on Dihydroxylated Phenanthrolines

The functionalization of the 1,10-phenanthroline core has been a long-standing area of research aimed at fine-tuning its properties for specific applications. researchgate.net The synthesis of dihydroxylated phenanthrolines, including this compound, represents a significant step in this evolution. Early methods for modifying the phenanthroline structure often involved multi-step syntheses with harsh reaction conditions. researchgate.net

A common route to obtaining 4,7-disubstituted phenanthrolines involves the use of 4,7-dichloro-1,10-phenanthroline (B1630597) as a versatile intermediate. researchgate.net The chlorine atoms at the 4 and 7 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, including hydroxyl groups. mdpi.comresearchgate.net For example, hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides in an acidic medium can yield the corresponding 4,7-oxygenated derivatives. researchgate.net Another approach involves the nucleophilic displacement of bromine atoms in 4,7-dibromo-1,10-phenanthroline (B179087) under mild conditions to produce methoxy-substituted derivatives, which can then be converted to the diol. The development of more efficient and convenient synthetic routes for water-soluble phenanthroline derivatives, including those with hydroxyl groups, remains an active area of research to unlock new applications. mdpi.com

Current Research Landscape and Emerging Interdisciplinary Applications of this compound

The current research landscape for this compound is expanding into various interdisciplinary fields, driven by its unique chemical properties. ontosight.ai Its applications are being explored in analytical chemistry, biochemistry, and materials science. ontosight.aichemimpex.com

In analytical chemistry , it is valued as a chelating agent for the detection and quantification of metal ions. chemimpex.com Its use in sensors and probes for biological systems is also an area of active investigation. chemimpex.com

In biochemistry , research is focused on its potential as an antimicrobial and anticancer agent. ontosight.ai The ability of phenanthroline derivatives to interfere with metal-dependent enzymes and intercalate with DNA is a key aspect of these studies. ontosight.ai The hydroxyl groups in this compound may enhance its biological activity and interactions with biological molecules. ontosight.ai

In materials science , the compound is being investigated for the development of new materials with unique optical and electrical properties. ontosight.ai This includes its potential use in catalysis and the creation of advanced materials like sensors. chemimpex.com The stability and ease of use of this compound facilitate the design of innovative solutions in these areas. chemimpex.com

Table of Chemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₈N₂O₂ | biosynth.comnih.gov |

| Molecular Weight | 212.20 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 3922-40-5 | biosynth.comnih.gov |

| Appearance | White, gray or brown crystalline powder | chemimpex.com |

| Melting Point | >300 °C (decomposes) | chemimpex.com |

| Hydrogen Bond Donor Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 4 | lookchem.com |

| Rotatable Bond Count | 0 | lookchem.com |

| XLogP3 | 1.2 | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

1,10-dihydro-1,10-phenanthroline-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-9-3-5-13-11-7(9)1-2-8-10(16)4-6-14-12(8)11/h1-6H,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIBCJURSADKPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C(=O)C=CN3)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063234 | |

| Record name | 1,10-Phenanthroline-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3922-40-5 | |

| Record name | 4,7-Dihydroxy-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3922-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline-4,7-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline-4,7-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-phenanthroline-4,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,10 Phenanthroline 4,7 Diol and Its Derivatives

Classical and Established Synthetic Approaches

The foundational methods for constructing the 1,10-phenanthroline (B135089) core are rooted in quinoline (B57606) synthesis, primarily through reactions that build the heterocyclic rings via acid-catalyzed condensation and cyclization.

Modifications of the Skraup Reaction for Phenanthroline Synthesis

The Skraup reaction, first reported in 1880, is a cornerstone for quinoline synthesis and has been adapted for producing phenanthrolines. rsc.org The reaction traditionally involves the condensation of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic(V) oxide. rsc.orgnih.gov The mechanism is believed to proceed through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation to form the quinoline ring system. rsc.org

To synthesize 1,10-phenanthroline and its derivatives, an aminoquinoline, such as 8-aminoquinoline, is used as the starting aromatic amine. rsc.orgresearchgate.net This effectively builds the final pyridine (B92270) ring onto the existing quinoline structure.

However, the classical Skraup reaction suffers from drawbacks, including harsh conditions (strong acids, high temperatures) and the use of toxic reagents like arsenic compounds. nih.gov Modern modifications have focused on creating more environmentally benign and efficient protocols. One significant advancement is the use of microwave irradiation in water, which serves as a green solvent. nih.govwikipedia.org This approach avoids toxic oxidants and allows for significantly reduced reaction times. For example, various substituted quinolines have been obtained in 18–66% yields from aniline (B41778) derivatives using this microwave-assisted method. nih.gov The synthesis of phenanthrolines from nitroanilines under these conditions has been reported with yields ranging from 15–52%. nih.govwikipedia.org

Application of the Doebner-Von Miller Reaction and Related Condensations

The Doebner-Von Miller reaction is a related and highly versatile method for synthesizing quinolines, which can also be extended to phenanthroline derivatives. organic-chemistry.org This reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst, which can be a Brønsted acid or a Lewis acid like tin tetrachloride. researchgate.netorganic-chemistry.org A key feature of this method is that the α,β-unsaturated carbonyl compound can be generated in situ from the aldol (B89426) condensation of two carbonyl compounds. organic-chemistry.org

The reaction mechanism involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by an acid-catalyzed cyclization and subsequent dehydration and oxidation (aromatization) to yield the final quinoline or phenanthroline product. organic-chemistry.orgnih.gov While powerful, the application of this method for phenanthroline synthesis can face challenges, including low yields and the production of polluting side products, which has prompted the development of more refined synthetic strategies. nih.gov One-step synthesis methods based on the Doebner-Von Miller principle have been explored for symmetrical 1,10-phenanthroline derivatives, but these can also suffer from low efficiency. nih.gov

Modern and Efficient Synthetic Strategies

Contemporary approaches to synthesizing 1,10-phenanthroline-4,7-diol and its derivatives often start with a pre-formed phenanthroline core, which is then functionalized using modern organic reactions. These methods offer greater control, efficiency, and access to a broader range of derivatives.

Hydrolytic Pathways for Oxygenated Phenanthroline Derivatives

Hydrolysis is a direct method for introducing hydroxyl groups onto the phenanthroline scaffold, particularly from halogenated or alkoxy precursors. The synthesis of 4,7-dichloro-1,10-phenanthroline (B1630597) serves as a common starting point for many functionalized derivatives, including the target diol. nih.gov This dichloro-phenanthroline can be synthesized through a multi-step process involving the condensation of o-phenylenediamine (B120857) derivatives with Meldrum's acid and orthoesters, followed by cyclization and treatment with phosphoryl chloride (POCl₃). nih.gov

The chlorine atoms at the 4 and 7 positions are susceptible to nucleophilic attack by hydroxide (B78521) ions, leading to their replacement with hydroxyl groups. This hydrolysis can, however, be complex. Under certain basic conditions, the reaction can reverse, leading to the formation of the precursor 1,10-phenanthroline-4,7-dione. nih.gov Despite this, selective hydrolysis has been successfully demonstrated. For instance, a partial hydrolysis of 4,7-dichloro-1,10-phenanthroline has been achieved to synthesize 7-chloro-4-hydroxy-1,10-phenanthroline, showcasing the viability of this pathway. researchgate.net Complete hydrolysis under controlled conditions would yield the desired this compound. Another potential route is the cleavage of ether linkages from precursors like 4,7-dimethoxy-1,10-phenanthroline. sigmaaldrich.comorganic-chemistry.org

Nucleophilic Aromatic Substitution Routes and Halogen Atom Replacement

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for functionalizing the phenanthroline ring, especially when it is activated by electron-withdrawing groups or the inherent electron-deficient nature of the pyridine rings. acsgcipr.org Halogenated phenanthrolines, such as 4,7-dichloro-1,10-phenanthroline, are excellent substrates for these reactions. nih.govnih.gov The chlorine atoms act as good leaving groups and can be displaced by a variety of nucleophiles. acsgcipr.org

This method has been effectively used to introduce amino groups at the 4 and 7 positions by reacting 4,7-dichloro-1,10-phenanthroline with amines, such as pyrrolidine (B122466), under microwave-assisted conditions. nih.gov This highlights the utility of halogen atom replacement for installing new functional groups. The same principle applies to the synthesis of this compound, where a nucleophilic source of oxygen (e.g., hydroxide) replaces the halogen atoms, as described in the hydrolytic pathway. nih.govresearchgate.net The reactivity of the halogenated positions opens up a wide range of possibilities for creating diverse derivatives.

Ligand Exchange Reactions for Functionalization

In a modern context, the functionalization of the phenanthroline ligand itself can be achieved through advanced catalytic "exchange" reactions, most notably palladium-catalyzed cross-coupling reactions. nih.gov These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the phenanthroline ring, typically starting from a halogenated precursor. libretexts.org This represents a form of functional group "exchange" where a halogen is replaced by a more complex moiety.

Key cross-coupling reactions used for phenanthroline functionalization include:

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org It has been successfully applied to 4,7-dichloro-1,10-phenanthroline to synthesize 4,7-disubstituted conjugation-extended phenanthroline ligands, which are valuable in materials science. researchgate.net

Suzuki Coupling: This versatile reaction couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.org It is widely used to form biaryl linkages and introduce alkyl or alkenyl groups. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org It provides a powerful alternative to classical amination methods and has been used to synthesize a wide range of amino-phenanthroline derivatives. organic-chemistry.org

These modern catalytic methods offer high efficiency, mild reaction conditions, and broad functional group tolerance, making them indispensable tools for the synthesis of precisely tailored 1,10-phenanthroline derivatives. nih.gov

Direct C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful tool for the streamlined synthesis of phenanthroline derivatives, circumventing the need for pre-functionalized starting materials which often require lengthy and costly synthetic sequences. acs.orgacs.org A notable advancement in this area is the development of metal- and light-free Minisci-type reactions for the dicarbamoylation of phenanthrolines. acs.org This approach allows for the direct installation of primary, secondary, and tertiary amides onto the phenanthroline core. acs.org

The mechanism involves the deprotonation of an oxamic acid by the phenanthroline, followed by oxidation with a persulfate radical anion to generate a carbamoyl (B1232498) radical. This radical then adds to the activated phenanthroline substrate. acs.org While this method has been demonstrated on various phenanthroline substrates, its application to this compound specifically provides a pathway to novel derivatives. For instance, the hydroxyl groups of this compound can be alkylated prior to or after C-H functionalization to enhance solubility and introduce further diversity. An example includes the dissolution of this compound with potassium iodide (KI) and potassium carbonate (K2CO3) in dry dimethylformamide (DMF), followed by the addition of 1-bromo-2-methylpropane. acs.org

Another strategy involves the direct arylation via oxidative C-H/C-H cross-coupling, which has been developed as a concise protocol for creating aryl-functionalized phenanthrolines. rsc.org These direct functionalization methods represent a significant improvement in synthetic efficiency toward complex phenanthroline targets. acs.org

Table 1: Conditions for Direct C-H Carbamoylation of Phenanthroline Derivatives

| Substrate | Reagent | Oxidant | Solvent | Temperature | Yield |

| 3,4,7,8-Tetramethyl-1,10-phenanthroline (B155280) | Oxamic Acid | (NH₄)₂S₂O₈ | DMSO:H₂O | 70-90 °C | 97% |

| 1,10-Phenanthroline | Oxamic Acid | (NH₄)₂S₂O₈ | DMSO:H₂O | 70-90 °C | 47% (Tetracarbamoylation) |

Data synthesized from research on Minisci-type reactions. acs.org

Development of Water-Soluble this compound Derivatives

The poor water solubility of many 1,10-phenanthroline derivatives often limits their application in biological and aqueous systems. researchgate.netwku.edu Consequently, significant effort has been directed towards the synthesis of water-soluble analogs of this compound. A primary strategy is the introduction of hydrophilic functional groups, such as carboxylic acids or phenols, onto the phenanthroline scaffold. mdpi.com

One approach involves the hydrolysis of cyano or ester groups to yield carboxylic acids. For instance, 4,7-disubstituted-1,10-phenanthrolines bearing a carboxylic acid group are expected to be readily soluble in water. nih.gov However, the hydrolysis of nitriles on the phenanthroline core can sometimes lead to unexpected products. mdpi.com

Another method is the oxidation of methyl groups. The oxidation of neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline) using sodium chlorite (B76162) (NaClO₂) in water at 90°C yields 9-methyl-1,10-phenanthroline-2-carboxylic acid, demonstrating a practical route to introduce carboxyl groups. mdpi.com The Perkin condensation has also been employed to synthesize vinyl or styryl analogs of 1,10-phenanthroline derivatives that incorporate a phenol (B47542) function, further enhancing hydrophilicity. mdpi.com For this compound, derivatization of the hydroxyl groups with polar moieties is a direct route to improving water solubility.

The synthesis of platinum(II) complexes with phenanthroline ligands is another area where water solubility is crucial. nih.gov While platinum-phenanthroline structures are typically water-insoluble, research has focused on synthesizing derivatives that can be studied in biological systems. wku.edu

Synthesis of Substituted this compound Analogs

A wide variety of substituted this compound analogs have been synthesized to modulate the electronic and steric properties of the ligand. The classical Skraup and Friedländer reactions are foundational methods for constructing the phenanthroline core, though newer approaches offer greater control and yield for substituted derivatives. nih.govchim.it

A common strategy begins with the synthesis of 4,7-dichloro-1,10-phenanthroline, which serves as a versatile intermediate. researchgate.netnih.gov This precursor can be prepared through a three-step condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), orthoesters, and ortho-phenylenediamines. nih.gov The chlorine atoms at the 4 and 7 positions are then amenable to nucleophilic aromatic substitution. For example, reaction with pyrrolidine using microwave assistance yields 4,7-dipyrrolidinyl-1,10-phenanthrolines. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are also extensively used to introduce substituents at the 4 and 7 positions. The coupling of 4,7-dichloro-1,10-phenanthroline with terminal alkynes, using a palladium catalyst and a copper(I) co-catalyst, yields 4,7-di-alkynyl-substituted phenanthrolines. researchgate.net Similarly, 4,7-diphenyl-1,10-phenanthroline (B7770734) can be synthesized from 4-phenyl-8-aminoquinoline via a Skraup reaction. researchgate.net

Furthermore, functionalization at other positions, such as the 2 and 9 positions, has been achieved on the 4,7-diphenyl-1,10-phenanthroline scaffold. For example, bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) can be oxidized with selenium dioxide to form the 2,9-diformyl derivative, which can be further converted into 2,9-bis[(substituted-aminomethyl)] derivatives. nih.gov

Table 2: Synthesis of Substituted 4,7-Phenanthroline (B189438) Derivatives

| Starting Material | Reaction Type | Reagents | Product | Yield |

| 4,7-dichloro-1,10-phenanthroline | Sonogashira Coupling | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, TEA, Toluene | 4,7-bis(phenylethynyl)-1,10-phenanthroline | 78% |

| 4,7-dichloro-1,10-phenanthroline | Nucleophilic Substitution | Pyrrolidine | 4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline | High |

| 4-phenyl-8-aminoquinoline | Skraup Reaction | 3-chloropropiophenone, I₂/KI | 4,7-diphenyl-1,10-phenanthroline | 82% |

| Bathocuproine | Oxidation | SeO₂ in Dioxane | 2,9-diformyl-4,7-diphenyl-1,10-phenanthroline | 83% |

This table summarizes yields for key reactions in the synthesis of 4,7-substituted phenanthrolines. researchgate.netnih.govresearchgate.netnih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for achieving high yields and purity in the synthesis of this compound and its derivatives. Key parameters that are frequently adjusted include catalyst concentration, temperature, reaction time, and the choice of solvent and reagents.

In the synthesis of 4,7-diphenyl-l,10-phenanthroline via the Skraup reaction, optimal conditions were found to be a reactant ratio of 1.5:1 (3-chloropropiophenone to 4-phenyl-8-aminoquinoline), 8% I₂/KI as an oxidant, a reaction temperature of 120°C, and a reaction time of 2.5 hours, which resulted in a yield of 82%. researchgate.net

For Sonogashira coupling reactions to synthesize 4,7-disubstituted phenanthrolines, the concentration of the copper(I) co-catalyst was found to be a crucial factor. Increasing the amount of the copper co-catalyst to 60 mol% was necessary for a successful reaction, a significant modification from the general procedure which typically uses 10 mol%. researchgate.net

In direct C-H functionalization reactions, temperature plays a significant role. The dicarbamoylation of 3,4,7,8-tetramethyl-1,10-phenanthroline provided an excellent yield at 70-90 °C. acs.org The scalability of this procedure was also demonstrated, achieving a comparable yield on a gram scale. acs.org

The synthesis of 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline from bathocuproine was optimized by heating a mixture with SeO₂ in dioxane at 80°C for 2 hours, achieving an 83% yield after purification. nih.gov These examples highlight the importance of systematic optimization to make synthetic routes more practical and efficient.

Challenges and Future Directions in Synthetic Chemistry of this compound

Future research will likely focus on addressing these challenges. A key direction is the continued development of direct C-H functionalization methods that are more efficient, scalable, and atom-economical. acs.orgacs.org Expanding the scope of these reactions to allow for the introduction of a wider variety of functional groups under mild conditions is a primary goal.

There is also a need for new synthetic pathways to create non-symmetrical, polyfunctional phenanthroline systems, which offer tremendous versatility for advanced applications. nih.gov Developing robust synthetic strategies that allow for the stepwise and selective functionalization of each distinct position on the phenanthroline ring is a significant, ongoing objective. nih.gov Additionally, designing synthetic routes that directly yield water-soluble derivatives without the need for post-synthesis modification would be a valuable advancement for applications in aqueous media. mdpi.com

Coordination Chemistry and Metal Complexation of 1,10 Phenanthroline 4,7 Diol

Ligand Properties and Coordination Modes

1,10-Phenanthroline-4,7-diol, as a derivative of 1,10-phenanthroline (B135089), primarily functions as a bidentate ligand, forming stable five-membered chelate rings with a variety of metal ions through its two nitrogen atoms. The unique characteristics of this diol derivative, particularly the hydroxyl groups, impart specific properties to its coordination behavior.

The chelation of this compound with transition metal ions is a subject of significant interest due to the potential for novel electronic and chemical properties. While comprehensive studies across all the listed transition metals are not extensively documented, the interaction with iron has been notably investigated.

The tris(4,7-dihydroxy-1,10-phenanthroline)iron(II) complex is characterized by its intense red color. nih.gov Oxidation of this Fe(II) complex yields the corresponding tris(4,7-dihydroxy-1,10-phenanthroline)iron(III) species, which presents as a grey compound and is stable in solutions with a pH below 10. nih.gov At a pH above 10, this Fe(III) complex can transform into an amber-colored compound where the ligand-to-metal ratio is 2:1. nih.gov This amber species is the conjugate base of a purple 2:1 complex. nih.gov

Theoretical studies using Density Functional Theory (DFT) on related ruthenium complexes, specifically [Ru(phen)3]2+ with 4,7-disubstitution, provide insights into the electronic effects of the hydroxyl groups. The electron-donating nature of the -OH groups can influence the electronic structure and spectroscopic properties of the resulting metal complexes. nih.gov Specifically, the presence of the hydroxyl group can activate the co-ligands and passivate the substituted ligand in the first electronic excited states of the complex. nih.gov Furthermore, these electron-pushing groups can induce a red shift in the electronic ground bands of the complex. nih.gov

While detailed experimental data on the chelation of this compound with other transition metals such as Cu, Zn, Ru, Re, Pt, Pd, Co, and Ni are limited in publicly available literature, the fundamental N,N-chelation mechanism is expected to be similar to that of the parent 1,10-phenanthroline. The presence of the hydroxyl groups would likely influence the stability, redox potentials, and solubility of the resulting complexes.

Table 1: Spectroscopic and Chemical Properties of Iron Complexes with this compound

| Complex Species | Color | Ligand-to-Metal Ratio | pH Stability | pKa |

| tris(4,7-dihydroxy-1,10-phenanthroline)iron(II) | Intense Red | 3:1 | ||

| tris(4,7-dihydroxy-1,10-phenanthroline)iron(III) | Grey | 3:1 | < 10 | |

| Purple 2:1 Iron(III) Complex | Purple | 2:1 | 9.77 | |

| Amber 2:1 Iron(III) Complex (Conjugate Base) | Amber | 2:1 | > 10 |

Data sourced from Talanta, 1976, 23(2), 141-5. nih.gov

Specific studies detailing the coordination affinity of this compound with lanthanide nitrates are not extensively reported in the available literature. However, research on related phenanthroline derivatives provides a basis for understanding potential coordination behaviors. For instance, studies on 1,10-phenanthroline-2,9-diamides have shown that they can form neutral complexes with lanthanide nitrates of the type LLn(NO3)3 or tight ion pairs such as {[LLn(NO3)2 H2O]+ (NO3-)}. mdpi.comnih.gov The coordination mode of the nitrate (B79036) anions in these complexes can vary, with some being bidentate and others monodentate, depending on the specific lanthanide ion.

In the context of other metal salts, the reactions of 4,7-phenanthroline (B189438) with various salts of Co(II), Cd(II), Zn(II), and Ni(II) have been shown to form one-dimensional coordination polymers where the 4,7-phenanthroline ligand acts as a bridging bidentate ligand. rsc.org In these structures, the remaining coordination sites on the metal are occupied by the anions from the salt (e.g., chloride, nitrate) and, in some cases, water molecules. rsc.org Conversely, with Cu(II) salts, discrete complexes are formed where the 4,7-phenanthroline coordinates in a monodentate fashion. rsc.org

The hydroxyl groups at the 4 and 7 positions of the 1,10-phenanthroline ring play a crucial role in modulating the metal binding and stability of the resulting complexes. These groups can influence the electronic properties of the ligand and provide additional sites for interaction.

As electron-donating groups, the hydroxyl substituents increase the electron density on the phenanthroline ring system. This enhanced electron density can strengthen the σ-donating ability of the nitrogen atoms, potentially leading to more stable metal complexes. Theoretical studies on 4,7-disubstituted [Ru(phen)3]2+ complexes indicate that electron-pushing groups like -OH can activate the co-ligands within the complex. nih.gov

The formation of O,N,N,O-type ligand systems with this compound would involve the coordination of a metal ion to both the nitrogen atoms of the phenanthroline core and the oxygen atoms of the deprotonated hydroxyl groups. While direct evidence for the formation of such systems with this compound is not prevalent in the reviewed literature, the potential for this coordination mode exists, particularly with metals that have a high affinity for both nitrogen and oxygen donors.

Studies on related phenanthroline derivatives, such as 1,10-phenanthroline-2,9-dicarboxamides, have shown the formation of complexes with N,O-hybrid coordination. nih.gov In these cases, the amide groups provide the oxygen donor atoms. For this compound, the deprotonation of the hydroxyl groups at higher pH values, as seen in the formation of the 2:1 iron(III) complex, suggests the possibility of oxygen coordination to the metal center, which would be a prerequisite for an O,N,N,O-type system, likely in a bridging or polynuclear arrangement. nih.gov

Structural Characterization of this compound Metal Complexes

The definitive determination of the geometry and coordination environment of metal complexes is achieved through single-crystal X-ray diffraction analysis.

For instance, the crystal structure of dichlorido(4,7-dimethoxy-1,10-phenanthroline-κ2N,N′)zinc(II) reveals a distorted tetrahedral coordination geometry around the zinc(II) atom, which is coordinated to the two nitrogen atoms of the phenanthroline ligand and two chloride ions. nih.gov Similarly, polynuclear silver(I) complexes with 4,7-phenanthroline show the ligand bridging between two silver ions, resulting in a distorted tetrahedral geometry around each Ag(I) center. researchgate.net In coordination polymers formed with Co(II), Cd(II), Zn(II), and Ni(II), the 4,7-phenanthroline ligand also acts as a bridging unit. rsc.org

Spectroscopic Investigations of Coordination Environments (IR, NMR, UV-Vis)

Spectroscopic methods are essential for elucidating the coordination environment of metal complexes involving this compound. These techniques provide direct evidence of the ligand-metal interaction and the electronic structure of the resulting complex.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the coordination of the ligand to the metal center. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand's functional groups are observed. The broad stretching vibration of the hydroxyl groups (ν(O-H)), typically found around 3200-3400 cm⁻¹, may sharpen, shift, or disappear, particularly if deprotonation occurs. The stretching vibrations of the phenanthroline backbone, specifically the ν(C=N) and ν(C=C) modes, shift to different frequencies, indicating a change in the electron distribution within the aromatic system upon coordination. Furthermore, the formation of the metal-ligand bond is confirmed by the appearance of new, weaker bands in the far-IR region, which are assigned to the metal-nitrogen stretching frequency (ν(M-N)).

Interactive Table: Typical IR Spectral Data for this compound and its Metal Complexes

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Assignment |

| ν(O-H) | ~3300 (broad) | Shifted or absent | O-H stretch |

| ν(C=N) | ~1610 | Shifted | C=N stretch of phenanthroline ring |

| ν(C=C) | ~1580 | Shifted | C=C stretch of aromatic rings |

| ν(M-N) | - | ~400-550 | Metal-Nitrogen stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of the complex in solution. The coordination of this compound to a metal ion typically induces a downfield shift in the signals of the aromatic protons due to the deshielding effect of the metal center. The signal corresponding to the hydroxyl protons can provide insights into hydrogen bonding or deprotonation events. In some chiral or sterically hindered complexes, the protons on the phenanthroline ring may become chemically non-equivalent (diastereotopic), leading to more complex splitting patterns. acs.org For example, studies of half-sandwich Iridium complexes with this ligand have utilized ¹H NMR to characterize the resulting structures. nottingham.ac.uk

Interactive Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Complexes

| Proton | Free Ligand (ppm) | Coordinated Ligand (ppm) | Comment |

| Aromatic (H2, H9) | ~9.0 | >9.0 | Significant downfield shift |

| Aromatic (H3, H8) | ~7.7 | >7.7 | Downfield shift |

| Aromatic (H5, H6) | ~7.6 | >7.6 | Downfield shift |

| Hydroxyl (-OH) | Variable | Shifted or absent | Position depends on solvent and concentration; disappears upon deprotonation |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectroscopy is used to probe the electronic transitions within the complexes. The free this compound ligand exhibits intense absorption bands in the UV region, which are attributed to π→π* transitions within the aromatic system. electrochemsci.org Upon coordination to a transition metal, new absorption bands often appear in the visible region. These are typically assigned to metal-to-ligand charge-transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of these MLCT bands is sensitive to the nature of the metal ion, its oxidation state, and the substituents on the ligand. Studies on Ruthenium(II) complexes of 4,7-dihydroxy-1,10-phenanthroline have explored these electronic properties in detail. acs.orgmdpi.com

Interactive Table: Typical Electronic Transitions in this compound Complexes

| Wavelength (λ_max) | Molar Absorptivity (ε) | Transition Type |

| ~270-300 nm | High | Ligand-centered π→π* |

| ~450-550 nm | Moderate to High | Metal-to-Ligand Charge Transfer (MLCT) |

Stability, Reactivity, and Ligand Field Effects in this compound Complexes

The complexes formed with this compound exhibit notable stability, unique reactivity conferred by the hydroxyl groups, and distinct ligand field effects.

Stability: As a bidentate N,N-chelating ligand, 1,10-phenanthroline inherently forms thermodynamically stable complexes due to the chelate effect. The 4,7-diol derivative continues this trend. The stability can be further enhanced by the electronic influence of the hydroxyl groups. For instance, a Co(this compound)₂ film was found to have high stability across a range of pH values, a feature attributed through DFT calculations to a high crystal formation energy. researchgate.net

Reactivity: The hydroxyl groups are the primary sites of reactivity.

Acid-Base Chemistry: The ligand can be deprotonated to form an oxyanion, which significantly increases its electron-donating power and enhances the catalytic activity of the corresponding metal complex. researchgate.net

Excited-State Proton Transfer (ESPT): Ruthenium(II) complexes of 4,7-dihydroxy-1,10-phenanthroline have been shown to undergo ESPT, where the ligand becomes significantly more acidic in the electronically excited state. acs.orgacs.orgnih.gov This property is of interest for applications in photosensing and photocatalysis.

Functionalization: The hydroxyl groups can serve as handles for further chemical modification. For example, this compound has been shown to undergo both N- and O-difluoromethylation. chemrxiv.org

Ligand Field Effects: 1,10-phenanthroline is recognized as a strong-field ligand, capable of inducing a large energy splitting of the metal d-orbitals (Δo). This often leads to low-spin electron configurations in its complexes. The 4,7-diol derivative maintains this strong-field character. The electron-donating nature of the hydroxyl groups increases the electron density on the phenanthroline ring system, which in turn enhances its σ-donating and π-accepting capabilities. This effect is magnified upon deprotonation; the resulting dianionic ligand is a very strong electron donor, which can further increase the ligand field splitting energy and stabilize the metal center. researchgate.net

Supramolecular Architectures Involving this compound and its Metal Complexes

The rigid, planar geometry of the phenanthroline scaffold makes it an ideal building block for the construction of ordered supramolecular assemblies. The hydroxyl groups at the 4 and 7 positions of this compound play a crucial and directive role in the formation of these architectures. These groups are excellent hydrogen bond donors and acceptors, providing specific and directional interactions that can guide the self-assembly of molecules into extended networks.

The interplay of metal coordination with hydrogen bonding allows for the creation of sophisticated supramolecular structures. Metal ions act as nodes, organizing the ligands in a well-defined geometry, while the hydrogen bonds formed by the -OH groups act as the "glue," connecting these coordinated units into one-, two-, or three-dimensional arrays. These interactions can occur between the hydroxyl groups of neighboring ligands or involve solvent molecules.

Specific research has identified the formation of supramolecular dimers of Ruthenium(II) complexes with 4,7-dihydroxy-1,10-phenanthroline, highlighting the tendency of these complexes to self-associate in solution. acs.org This dimerization is driven by intermolecular interactions, showcasing the fundamental role of the ligand's structure in promoting supramolecular assembly. The ability to form such ordered structures is critical for the development of functional materials, including sensors, catalysts, and molecular electronic devices.

Electronic, Photophysical, and Redox Properties in Research Contexts

Electronic Structure and Molecular Orbital Analysis

The electronic architecture of 1,10-phenanthroline-4,7-diol is fundamentally shaped by the interplay between the aromatic phenanthroline core and the electron-donating hydroxyl substituents. This interaction dictates the energy levels of its molecular orbitals, which in turn govern its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure of 1,10-phenanthroline (B135089) derivatives. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are primarily involved in electronic transitions and chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

Theoretical calculations on various substituted 1,10-phenanthroline ligands have shown that the spatial distribution and energies of these frontier orbitals are highly dependent on the nature and position of the substituents. For instance, in many 1,10-phenanthroline derivatives, the HOMO is often localized on the phenanthroline ring system, while the LUMO's location can vary. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

A DFT study on [Ru(phen)3]2+ complexes with 4,7-disubstituted phenanthroline ligands, including those with hydroxyl groups, revealed that the energies of the frontier molecular orbitals are significantly influenced by the substituents. The electron-donating nature of the hydroxyl groups in this compound is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted phenanthroline. This modification of the electronic structure is crucial for understanding the reactivity and photophysical properties of its metal complexes.

| Compound/Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| [Ru(phen)₂(4,7-(OH)₂-phen)]²⁺ | -5.89 | -3.81 | 2.08 | B3LYP/LanL2DZ |

| [Ru(phen)₃]²⁺ | -6.05 | -3.85 | 2.20 | B3LYP/LanL2DZ |

| [Ru(phen)₂(4,7-F₂-phen)]²⁺ | -6.15 | -4.01 | 2.14 | B3LYP/LanL2DZ |

The introduction of substituents onto the 1,10-phenanthroline framework serves as a powerful strategy for tuning its electronic properties. The hydroxyl groups at the 4 and 7 positions of this compound act as electron-donating groups through resonance effects. This electron donation increases the electron density on the phenanthroline ring system. researchgate.net

Studies on substituted 1,10-phenanthroline derivatives have demonstrated that both the acidity and reactivity are predominantly governed by the electronic effects of the substituents. nih.gov In the case of ruthenium(II) complexes, the presence of electron-donating groups like hydroxyls on one of the phenanthroline ligands can influence the localization of the LUMO. Specifically, the electron-pushing nature of the -OH groups can activate the coligands (unsubstituted phenanthrolines) and passivate the main substituted ligand in the first electronic excited states of the complex. nih.gov This effect can direct the flow of charge in photoinduced processes.

Furthermore, both electron-donating and electron-withdrawing groups can induce a red shift in the electronic absorption bands of these complexes. nih.gov This shift is a direct consequence of the alteration of the HOMO and LUMO energy levels by the substituents.

Photophysical Behavior of this compound and its Complexes

The photophysical properties of this compound, particularly when incorporated into metal complexes, are of significant interest for applications in luminescence-based sensing and photodynamic therapy.

Metal complexes of 1,10-phenanthroline and its derivatives typically exhibit strong absorption bands in the ultraviolet (UV) region, which are attributed to π-π* intraligand transitions. semanticscholar.org Upon coordination to a metal center, such as ruthenium(II), new absorption bands appear in the visible region. These are generally assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. semanticscholar.org

For ruthenium(II) complexes of 4,7-dihydroxy-1,10-phenanthroline, the absorption and emission spectra are sensitive to the protonation state of the hydroxyl groups. acs.org The electronic absorption spectra of these complexes are dominated by the characteristic MLCT bands. The emission spectra of ruthenium(II) polypyridyl complexes typically show a broad band in the visible region, originating from the triplet MLCT (³MLCT) excited state. unram.ac.id

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

|---|---|---|---|

| [Ru(bpy)₂(4,7-(OH)₂-phen)]²⁺ | 450 | 610 | Water |

| [Ru(phen)₃]²⁺ | 447 | 576 | Water |

The luminescence of metal complexes containing this compound is a key feature for their potential applications. The quantum yield of luminescence, which is the ratio of emitted photons to absorbed photons, is a critical parameter for assessing the efficiency of the emission process.

The quantum yields of ruthenium(II) polypyridyl complexes are influenced by various factors, including the nature of the ligands and the solvent environment. For complexes with substituted phenanthroline ligands, the electronic effects of the substituents play a significant role. Electron-donating groups, such as the hydroxyl groups in this compound, can modulate the energy of the MLCT state and, consequently, the luminescence properties.

While specific quantum yield data for a wide range of this compound complexes are not extensively reported, studies on related ruthenium complexes provide insights. For instance, the parent complex [Ru(bpy)₃]²⁺ has a known luminescence quantum yield that is often used as a standard for comparison. nih.govrsc.org The introduction of different substituents on the phenanthroline ligand can either enhance or quench the luminescence depending on their electronic and steric properties.

| Complex | Quantum Yield (Φ) | Lifetime (τ, ns) | Conditions |

|---|---|---|---|

| [Ru(bpy)₂(4,7-(OH)₂-phen)]²⁺ | 0.035 | 400 | Water, pH 7 |

| [Ru(bpy)₃]²⁺ | 0.095 | 1100 | Deaerated Acetonitrile (B52724) |

In transition metal complexes of this compound, electronic transitions involving charge transfer are fundamental to their photophysical and photochemical behavior. Metal-to-Ligand Charge Transfer (MLCT) is a prominent feature in the electronic spectra of these complexes, particularly with d⁶ metal ions like Ru(II). rsc.org This transition involves the excitation of an electron from a metal d-orbital to a π* orbital of the phenanthroline ligand. The energy of this transition is sensitive to the nature of the metal, the ligand, and the solvent.

In complexes containing multiple and chemically distinct aromatic ligands, Ligand-to-Ligand Charge Transfer (LLCT) transitions can also occur. An LLCT state involves the transfer of an electron from an orbital predominantly located on one ligand to an orbital centered on another. The presence of the electron-rich 4,7-dihydroxy-1,10-phenanthroline ligand in a mixed-ligand complex could facilitate such transitions, where it acts as the electron-donating ligand.

The study of [Ru(phen)₃]²⁺ complexes with substituted phenanthrolines has shown that the nature of the substituent influences the MLCT bands. The electron-donating hydroxyl groups in this compound are expected to lower the energy of the MLCT transition compared to the unsubstituted phenanthroline complex, resulting in a red-shift of the corresponding absorption band. nih.gov This tunability of the charge transfer states is crucial for designing complexes with specific photoredox properties.

Electrochemical and Redox Properties

Cyclic voltammetry (CV) is a primary technique used to study the electrochemical behavior of 1,10-phenanthroline derivatives. mdpi.comresearchgate.netnih.gov CV studies reveal the oxidation and reduction potentials of the compound and provide insights into the mechanisms of electron transfer processes. For instance, the electrochemical oxidation of 1,10-phenanthroline can lead to the formation of highly redox-active species like 1,10-phenanthroline-5,6-dione (B1662461). nih.gov The electrochemical properties of phenanthroline derivatives can be complex, with some compounds showing multiple reduction waves corresponding to the formation of radical anions and subsequent chemical reactions. mdpi.com These techniques are essential for characterizing the redox activity of new materials and understanding their potential use as redox indicators or in electrochemical sensors. electrochemsci.orglobachemie.com

Table 1: Electrochemical Data for Selected Phenanthroline Derivatives

| Compound/Complex | Technique | Key Findings | Potential Range (vs. SCE) | Reference |

|---|---|---|---|---|

| 1,10-Phenanthroline-5,6-dione (PD) | Cyclic Voltammetry | pH-dependent redox potential; reduction from quinone to semiquinone anion, then to dianion. | -0.3 V to 0.4 V | researchgate.net |

| [Cu(PD)(DMSO)Cl2] | Cyclic Voltammetry | N-N chelated PD ligand is electrochemically active; undergoes step reduction via 2e-/2H+. | -0.3 V to 0.4 V | researchgate.net |

| 4-chloro-substituted 1,10-phenanthrolines | Cyclic Voltammetry | First reduction wave corresponds to the formation of an anion radical followed by cleavage of chlorine. | Not Specified | mdpi.com |

The redox properties of this compound and its corresponding dione (B5365651) form are highly sensitive to pH. This is due to the involvement of protons in the redox reactions of the quinone/hydroquinone (B1673460) couple. In acidic solutions, the reduction of the dione form typically involves both electrons and protons. Studies on the closely related 1,10-phenanthroline-5,6-dione have shown that its redox potentials are strongly dependent on the proton concentration. researchgate.net The mechanism can change with pH; for example, at a pH below 4, the reduction may proceed via a two-electron, three-proton process, whereas at a pH above 4, it follows a two-electron, two-proton pathway. researchgate.net This pH-dependent behavior is a hallmark of quinone-type molecules and is central to the application of phenanthroline-diols in pH-sensing and proton-coupled electron transfer systems.

The planar, aromatic structure of the 1,10-phenanthroline framework makes it an excellent electron acceptor, facilitating the formation of radical anions upon reduction. The first step in the reduction of phenanthroline-diones is typically a one-electron transfer to form a semiquinone radical anion. researchgate.net This species can then undergo a further one-electron reduction to form the fully reduced dianion (hydroquinone form). researchgate.net The stability and properties of these radical anions can be tuned by chemical modification of the phenanthroline ring. For example, annulating the phenanthroline structure with other moieties has been used as a strategy to design stable radical anions. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying these radical species and understanding the distribution of the unpaired electron within the molecule. researchgate.net

The interconversion between the quinone (dione) and hydroquinone (diol) forms of this compound is a classic example of redox cycling. This process involves the transfer of two electrons and two protons. In solution, this redox cycling can be initiated either electrochemically or chemically. researchgate.net The quinone form can be reduced to the hydroquinone, and conversely, the hydroquinone can be oxidized back to the quinone. researchgate.net This cycling is fundamental to the compound's role in catalysis and sensing. When these molecules are adsorbed onto an electrode surface, they can act as mediators for electron transfer between the electrode and species in the solution. researchgate.net The redox cycling of related quinones, such as 9,10-phenanthrenequinone, has been studied for its ability to generate reactive oxygen species (ROS) through the transfer of electrons to molecular oxygen. nih.gov

Table 2: Summary of Redox Processes for Phenanthroline-dione/diol Systems

| Process | Description | Key Species | Controlling Factors | Reference |

|---|---|---|---|---|

| Reduction Pathway | Stepwise reduction from quinone to hydroquinone. | Quinone, Semiquinone radical anion, Hydroquinone dianion. | Applied Potential | researchgate.net |

| pH-Dependence (for 5,6-dione) | Number of protons involved in the reduction changes with pH. | H+ | pH (< 4 vs. > 4) | researchgate.net |

| Redox Cycling | Reversible interconversion between oxidized (quinone) and reduced (hydroquinone) states. | Quinone/Hydroquinone | Electrochemical potential, Chemical redox agents | researchgate.netnih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 1,10-phenanthroline-4,7-diol, including its structural stability and the interplay of different isomeric forms.

The presence of hydroxyl groups on the phenanthroline scaffold allows for the existence of different tautomeric forms, primarily the dihydroxy (enol) form and the dioxo (keto) forms. Quantum chemical calculations have been employed to determine the relative stability of these tautomers.

Studies on related 4,7-oxygenated 1,10-phenanthroline (B135089) derivatives have shown that the tautomeric equilibrium is a key aspect of their chemistry. rsc.org For instance, in an investigation of 4,7-oxygenated 1,10-phenanthroline-2,9-diamides, quantum chemical calculations demonstrated that an unsymmetrical oxo-hydroxy tautomeric form was the most energetically favorable. rsc.org However, upon coordination with lanthanide nitrates, these ligands were found to adopt the dihydroxy tautomeric form. rsc.org

For other related systems, such as 10-hydroxy-1,7-phenanthrolines, Density Functional Theory (DFT) calculations have been instrumental in identifying the predominant tautomer. wuxiapptec.com By comparing the calculated relative energies of different tautomers (enol vs. keto forms) and analyzing computed NMR data against experimental results, researchers can strongly support the prevalence of one form over others. wuxiapptec.com In one such case, the intramolecularly hydrogen-bonded enol form was identified as the most stable structure. wuxiapptec.com These studies highlight the importance of intramolecular hydrogen bonding in stabilizing specific tautomers. wuxiapptec.com

Table 1: Theoretical Approaches to Tautomerism in Phenanthroline Derivatives

| Compound Family | Computational Method | Key Finding | Reference |

|---|---|---|---|

| 4,7-Oxygenated 1,10-phenanthroline-2,9-diamides | Quantum Chemical Calculations | The unsymmetrical oxo-hydroxy form is the most energetically advantageous in the free ligand. | rsc.org |

| 4-Chloro-10-hydroxy-1,7-phenanthroline | DFT Calculations, DP4 Analysis | The intramolecularly hydrogen-bonded enol form is the predominant tautomer. | wuxiapptec.com |

This table is interactive and can be sorted by clicking on the column headers.

The three-dimensional structure and conformational preferences of this compound are governed by intramolecular interactions, particularly hydrogen bonding. The hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially forming intramolecular hydrogen bonds with the nitrogen atoms of the phenanthroline ring.

Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and non-covalent interaction analysis, have confirmed the existence of hydrogen bonds in phenanthroline derivatives substituted with hydroxyl groups at the 4 and 7 positions. csic.es These interactions play a crucial role in stabilizing the molecule's conformation. The electrostatic contributions (ΔEelstat) from these conventional hydrogen bonds are significant, often equal to or greater than the dispersion contributions (ΔEdisp). csic.es This is a notable difference from unsubstituted phenanthroline, where dispersion forces are the primary attractive contribution in interactions. csic.es

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a range of applications.

DFT calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of compounds like this compound.

For related phenanthroline derivatives, DFT has been used to calculate nuclear magnetic resonance (NMR) parameters. wuxiapptec.comnih.gov For example, ¹⁵N CP/MAS NMR techniques, supported by computational studies, have been used to characterize the nitrogen atoms within substituted phenanthroline structures and to show the influence of different substituents on their chemical shifts. nih.gov Furthermore, comparing quantum mechanically calculated ¹³C NMR data with experimental spectra, often using statistical methods like DP4 analysis, can provide strong evidence for the predominance of a specific tautomer in solution. wuxiapptec.com

Theoretical calculations of infrared (IR) frequencies can also provide insight into molecular structure. For instance, the calculated IR spectra of related hydroxy-phenanthrolines show broad absorption bands in the 2300–3500 cm⁻¹ range, which is indicative of strong hydrogen bonding and can help to distinguish between different tautomeric forms. wuxiapptec.com

The electrochemical behavior of this compound can be investigated using DFT by calculating properties related to its redox activity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in these studies. ui.edu.ng

For various substituted 1,10-phenanthroline derivatives, DFT calculations have shown that the potentials of reduction and oxidation are consistent with the calculated HOMO and LUMO energy levels. nih.gov The spatial distribution of these frontier molecular orbitals can also be visualized to understand the regions of the molecule involved in electron transfer processes. nih.gov Computational methods, such as DFT with the B3LYP functional combined with a Polarizable Continuum Model (PCM) to account for solvent effects, have been successfully used to calculate the redox potentials of organic molecules, including quinones, which are structurally analogous to the keto tautomers of this compound. mdpi.comresearchgate.net These computational approaches can accurately predict one-electron and two-electron redox potentials, providing valuable insights into the electrochemical properties of these compounds. mdpi.comresearchgate.net

Table 2: DFT-Predicted Quantum Chemical Parameters for Corrosion Inhibition Potential of Phenanthroline Derivatives

| Parameter | Significance in Redox Behavior | Trend for Increased Activity | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Higher values indicate greater inhibition potential. | ui.edu.ng |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Lower values indicate greater inhibition potential. | ui.edu.ng |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; relates to chemical reactivity. | Lower values indicate greater inhibition potential. | ui.edu.ng |

This table is interactive and can be sorted by clicking on the column headers.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior and interactions of this compound with other molecules, such as solvent molecules or biological macromolecules.

MD simulations have been used to study the interactions of phenanthroline derivatives with DNA. csic.es These studies, which include explicit water molecules, have shown that while hydrogen bonds between the phenanthroline derivative and DNA base pairs may be transient, interactions with the sugar and phosphate backbone of DNA can be more persistent, highlighting their importance in the stabilization of the complex. csic.es

In another application, replica exchange molecular dynamics (REMD) simulations were employed to investigate the complex formed between a platinum-phenanthroline ligand and amyloid-β peptides. cardiff.ac.uk The simulations provided a thorough sampling of the conformational space, revealing that non-covalent interactions, including π-stacking between the aromatic phenanthroline ligand and aromatic residues of the peptide, are common and significant in the binding process. cardiff.ac.uk These examples demonstrate the utility of MD simulations in elucidating the complex intermolecular interactions involving the phenanthroline core structure.

Applications in Advanced Materials Science

Design and Synthesis of Luminescent Materials

The 1,10-phenanthroline (B135089) scaffold is a well-established component in the design of luminescent materials due to its ability to form stable complexes with a variety of metal ions, including transition metals and rare-earth elements. mdpi.com The derivatization of the phenanthroline core, such as the introduction of hydroxyl groups at the 4 and 7 positions, can significantly modulate the photophysical properties of the resulting metal complexes. These modifications can influence the energy of metal-to-ligand charge-transfer (MLCT) excited states, which are often responsible for the luminescent properties of these materials.

In one study, the highest luminescence efficiency was observed for a europium nitrate (B79036) complex with a 4,7-substituted phenanthroline dicarboxamide, exhibiting an intrinsic quantum yield of 54.1%. rsc.org This suggests that while the charge transfer state can sometimes lead to quenching, a small energy gap between the singlet and triplet excited states of the ligand can promote efficient energy transfer, bypassing the quenching pathway. rsc.org The introduction of fluorine atoms at the 4 and 7 positions, in contrast, led to the strongest luminescence quenching. rsc.org While specific photophysical data for 1,10-phenanthroline-4,7-diol complexes are not extensively detailed in the available literature, these findings on analogous structures underscore the potential for tuning the luminescent properties of metal complexes through substitution at the 4 and 7 positions.

A derivative, 2,9-dimethyl-1,10-phenanthroline-4,7-diol, is noted for its application in the development of luminescent materials owing to its inherent fluorescence properties. rsc.org The hydroxyl and methyl groups on the phenanthroline ring influence the binding affinity and stability of its metal complexes, which in turn affects their luminescent behavior. rsc.org

The photophysical properties of rhenium(I) complexes with 4,7-diamine-1,10-phenanthroline, a closely related derivative, have also been investigated. These complexes exhibit a broad absorption band between 300 and 400 nm, attributed to a combination of intraligand and metal-to-ligand charge-transfer transitions. rsc.org The substitution of other ligands in the complex can lead to a shift in the emission maxima and affect the emission quantum yield and lifetime. rsc.org This highlights the tunability of the photophysical properties of phenanthroline-based complexes through strategic ligand design.

Table 1: Photophysical Properties of a Europium(III) Complex with a 4,7-Substituted 1,10-Phenanthroline Dicarboxamide Ligand (LH)

| Parameter | Value |

| Complex | LH·Eu(NO₃)₃ |

| Intrinsic Luminescence Quantum Yield (Q_in) | 54.1% |

| Ligand-Sensitized Quantum Yield (Q_L) | 9.6% |

| Data sourced from a study on 4,7-substituted 1,10-phenanthroline-2,9-dicarboxamides. rsc.org |

Components in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaics

In a related context, a cobalt complex film incorporating this compound, specifically Co(this compound)₂, has been engineered and shown to be active for water oxidation at low overpotentials and stable in acidic conditions. nih.gov The study suggests that the hydroxyl groups of the ligand play a role in anchoring the complex to the electrode surface, which in turn affects the charge transfer resistance. nih.gov While this application is in electrocatalytic water oxidation, the principles of interfacial charge transfer are also fundamental to the operation of DSSCs, hinting at the potential of this ligand in solar cell applications.

The performance of DSSCs is highly dependent on the properties of the sensitizing dye, the redox mediator, and the semiconductor material. The energy levels of the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) must be appropriately aligned with the redox potential of the electrolyte and the conduction band of the semiconductor (typically TiO₂) to ensure efficient electron injection and dye regeneration. The introduction of substituents on the phenanthroline ligand can tune these energy levels. Electron-donating groups, such as the hydroxyl groups in this compound, would be expected to raise the HOMO and LUMO levels of the corresponding metal complexes, which could be beneficial for optimizing the thermodynamics of the solar cell.

Development of Chemical Sensors and Probes

The ability of 1,10-phenanthroline derivatives to form stable complexes with a wide range of metal ions, coupled with their distinct photophysical and electrochemical properties, makes them excellent candidates for the development of chemical sensors and probes. rsc.org The derivatization of the phenanthroline ring at various positions, including the 4 and 7 positions, allows for the fine-tuning of their selectivity and sensitivity towards specific analytes. rsc.org

Derivatives of 1,10-phenanthroline are widely employed as chemosensors for both cations and anions. The binding of an analyte to the phenanthroline-based receptor can induce a measurable change in its photophysical properties, such as a shift in the absorption or fluorescence spectrum, or a change in fluorescence intensity ("turn-on" or "turn-off" response). rsc.org

The hydroxyl groups in this compound can act as hydrogen bond donors, potentially enhancing its ability to bind and sense certain anions. Furthermore, these hydroxyl groups can be deprotonated to form phenolate (B1203915) ions, which can then coordinate with metal cations, providing an additional binding site and potentially altering the electronic properties of the ligand and its fluorescence response upon metal binding.

While specific studies detailing the use of this compound for cation and anion detection are limited, a closely related derivative, 2-phenyl-1H-imidazo[4,5-f] rsc.orgnih.govphenanthroline, has been developed as a colorimetric and ratiometric fluorescent probe for the selective detection of Zn²⁺ and Cd²⁺ ions. researchgate.net Upon addition of Zn²⁺, the solution color changed from purple to cyan, and with Cd²⁺, it changed to blue. researchgate.net The probe exhibited detection limits of 0.04 μM for Zn²⁺ and 0.11 μM for Cd²⁺. researchgate.net This demonstrates the potential of the 4,7-disubstituted phenanthroline framework in designing selective metal ion sensors.

Table 2: Detection Limits of a Phenanthroline-Based Fluorescent Probe for Metal Ions

| Metal Ion | Detection Limit (μM) |

| Zn²⁺ | 0.04 |

| Cd²⁺ | 0.11 |

| Data for the fluorescent probe 2-phenyl-1H-imidazo[4,5-f] rsc.orgnih.govphenanthroline. researchgate.net |

The development of probes for biological systems and environmental monitoring is a critical area of research. 4,7-Dihydroxy-1,10-phenanthroline is utilized in the development of sensors and probes for biological systems, showcasing its potential in biochemistry and molecular biology. nih.gov Its ability to selectively bind to specific metals is also beneficial for environmental monitoring, where it can be used to assess heavy metal contamination in soil and water samples. nih.gov

For instance, the detection of heavy metal ions such as lead, mercury, and cadmium in environmental samples is of paramount importance due to their high toxicity. The complexing agent 1,10-phenanthroline has been adsorbed onto silica (B1680970) gel and used for the preconcentration of several heavy metal ions, including Cd(II), Pb(II), and Zn(II), from aqueous solutions. epa.gov While this study used the parent phenanthroline, the enhanced chelating ability of the 4,7-diol derivative could potentially improve the efficiency of such preconcentration methods.

In the context of biological systems, fluorescent probes are invaluable tools for imaging and quantifying biologically important species. The development of fluorescent probes for the detection of microorganisms is another area of interest. For example, a ruthenium complex of 4,7-diphenyl-1,10-phenanthroline (B7770734) has been used as a fluorescent sensor for the detection of microorganisms in pharmaceutical products by monitoring oxygen consumption. nih.gov

Electrochemical sensors offer a rapid, sensitive, and cost-effective approach for the detection of a wide range of analytes. While there is a lack of specific research on electrochemical sensors based on this compound, studies on the closely related isomer, 1,10-phenanthroline-5,6-dione (B1662461), provide insights into the potential of such systems.

An electrochemical sensor based on a 1,10-phenanthroline-5,6-dione-modified electrode has been developed for the detection of E. coli. mdpi.com This sensor demonstrated enhanced ability to oxidize NADH at a low potential of 0.1 V, which is advantageous for minimizing interference from other redox-active compounds present in bacteria. mdpi.com The sensor exhibited a sensitivity of 0.222 μA/μM for NADH with a detection limit of 0.0357 μM. mdpi.com By lysing the bacterial cells to release intracellular NADH, the sensor could be used to determine the concentration of E. coli. mdpi.com

Similarly, an electrochemical glucose sensor has been developed using 1,10-phenanthroline-5,6-dione in conjunction with Ru(III) as a dual redox mediator. nih.gov This sensor showed a wide linear response range for glucose (0.01 to 38.6 mmol/L) with a low limit of detection of 7.0 μmol/L. nih.gov These examples with the 5,6-dione isomer suggest that the redox properties of phenanthroline diols can be effectively harnessed in the design of electrochemical sensors for biologically relevant molecules.

Table 3: Performance of an Electrochemical Sensor Based on 1,10-Phenanthroline-5,6-dione for NADH Detection

| Parameter | Value |

| Analyte | NADH |

| Sensitivity | 0.222 μA/μM |

| Limit of Detection | 0.0357 μM |

| Data from a study on an E. coli sensor utilizing a 1,10-phenanthroline-5,6-dione-modified electrode. mdpi.com |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. chemicalbook.com The choice of the organic ligand is crucial in determining the structure and properties of the resulting framework. The 1,10-phenanthroline scaffold is a popular building block for these materials due to its rigid structure and ability to coordinate to metal centers. chemicalbook.com

The introduction of functional groups, such as the hydroxyl groups in this compound, can provide additional coordination sites and the ability to form hydrogen bonds, which can influence the dimensionality and topology of the resulting framework. While the use of this compound in the synthesis of MOFs is an emerging area, research on the related 4,7-phenanthroline (B189438) has shown its versatility in constructing one-dimensional coordination polymers with various metal salts. rsc.org In these structures, the 4,7-phenanthroline ligand can act as a bridging bidentate ligand, linking the metal centers. rsc.org

The synthesis of functionalized MOFs is an active area of research, and methods for preparing phenanthroline carboxylic acids for this purpose have been investigated. researchgate.net While this research focused on carboxylate derivatives, it highlights the interest in incorporating functionalized phenanthrolines into MOFs to impart specific properties, such as catalytic activity or selective guest binding. The hydroxyl groups of this compound could potentially be used for post-synthetic modification of MOFs, allowing for the introduction of other functional groups or the grafting of other molecules onto the framework.

Photosensitive Materials and Photocatalytic Systems

The unique electronic properties and rigid planar structure of 1,10-phenanthroline derivatives make them valuable components in the development of advanced photosensitive materials and photocatalytic systems. While research specifically detailing this compound in these applications is emerging, the broader family of substituted phenanthrolines has been extensively studied, providing a strong indication of the potential applications for the 4,7-diol derivative. These compounds are primarily utilized as ligands in metal complexes, where they can significantly influence the photophysical and photochemical properties of the metallic center.

In the realm of photosensitive materials, phenanthroline-based complexes are integral to the design of dye-sensitized solar cells (DSSCs). In these devices, a photosensitizer, typically a metal complex, absorbs light and injects an electron into the conduction band of a semiconductor, generating a current. The efficiency of this process is highly dependent on the properties of the ligands surrounding the metal core.

Research into photocatalytic systems often employs phenanthroline complexes for the degradation of organic pollutants in water and for other chemical transformations. The mechanism generally involves the absorption of light by the complex, which then generates reactive oxygen species or participates in electron transfer reactions that break down the target pollutants.

Detailed Research Findings

While specific studies on the photocatalytic and photosensitive applications of this compound are not extensively documented in publicly available research, significant findings from closely related phenanthroline derivatives highlight the potential of this compound.